7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160256-12-1
VCID: VC2813506
InChI: InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3
SMILES: CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl
Molecular Formula: C20H17Cl2NO
Molecular Weight: 358.3 g/mol

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride

CAS No.: 1160256-12-1

Cat. No.: VC2813506

Molecular Formula: C20H17Cl2NO

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride - 1160256-12-1

Specification

CAS No. 1160256-12-1
Molecular Formula C20H17Cl2NO
Molecular Weight 358.3 g/mol
IUPAC Name 7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Standard InChI InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3
Standard InChI Key QMVBCKUQAHDNPI-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl
Canonical SMILES CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl

Introduction

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the 7-position, an isopropylphenyl group at the 2-position, a methyl group at the 8-position, and a carbonyl chloride functional group at the 4-position .

Synthesis Methods

The synthesis of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves several key steps:

  • Formation of the Quinoline Core: This can be achieved through methods like the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of the Isopropylphenyl Group: This is often accomplished through electrophilic aromatic substitution reactions.

  • Chlorination at the 7-Position: This step involves the introduction of a chlorine atom at the specified position.

  • Methylation at the 8-Position: This involves adding a methyl group to the quinoline structure.

  • Conversion of the Carboxylic Acid Group to Carbonyl Chloride: This final step involves converting any existing carboxylic acid group into a carbonyl chloride functional group.

Biological Activities and Applications

Quinoline derivatives, including 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride, are of significant interest in medicinal chemistry due to their diverse biological activities. These include:

  • Antimicrobial Properties: Quinoline derivatives have shown potential as antimicrobial agents, affecting various biochemical pathways in bacteria.

  • Anticancer Properties: Some quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Safety and Handling

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride is classified as an irritant and requires careful handling. It is available for purchase only through approved shipping accounts due to its restricted nature .

Data Table: Synthesis Steps

StepDescription
1Formation of the quinoline core
2Introduction of the isopropylphenyl group
3Chlorination at the 7-position
4Methylation at the 8-position
5Conversion to carbonyl chloride

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